4-Amino-1,2,4-triazole
Overview
Description
4-Amino-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and one amino group attached to the triazole ring. It is known for its versatile applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s unique structure allows it to interact with biological systems, making it a valuable component in drug discovery and development.
Mechanism of Action
Target of Action
The primary target of 4-Amino-1,2,4-triazole is the enzyme tyrosinase . Tyrosinase is a multifunctional copper-containing enzyme that plays a key role in melanin biosynthesis by catalyzing the oxidation of phenol to o-quinone . It also catalyzes tyrosine to form the dark macromolecular pigment melanin in mammals .
Mode of Action
This compound interacts with its target, tyrosinase, by inhibiting its activity . Specifically, it acts as a non-competitive inhibitor of tyrosinase, meaning it binds to an allosteric site on the enzyme rather than the active site, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanin biosynthesis pathway . By inhibiting tyrosinase, the compound prevents the oxidation of phenol to o-quinone and the conversion of tyrosine to melanin, thereby reducing the production of melanin .
Result of Action
The primary result of this compound’s action is the reduction in melanin production due to the inhibition of tyrosinase . This can lead to a decrease in skin pigmentation and could potentially be used to treat conditions related to abnormal melanin pigmentation .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of water molecules can dramatically change the behavior of compounds containing the 1,2,4-triazole ring . .
Biochemical Analysis
Biochemical Properties
4-Amino-1,2,4-triazole interacts with a variety of enzymes, proteins, and other biomolecules. It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . It is also involved in the synthesis of various pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to suppress the proliferation of cancer cell lines in a dose-dependent manner . Furthermore, it has been found to have antifungal properties, and it is used as an intermediate for the preparation of antifungal agents .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules and changes in gene expression . It has been suggested that this compound chemisorbs onto surfaces by the formation of a five-membered chelate ring .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that variations in the water molecule content in the complex induce drastic and unpredictable changes in its spin crossover regimes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to significantly suppress the proliferation of cancer cell lines in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a vital role in the metabolism of carbohydrates, acting as an inhibitor of the enzymes α-amylase and α-glucosidase, which lead to the breakdown of complex polysaccharides into glucose .
Transport and Distribution
It is known that the presence of water (and even air humidity) produces dramatic changes in the behavior of the prototypical 1D polymeric complex of this compound .
Subcellular Localization
Current knowledge suggests that its effects are widespread, influencing multiple cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of hydrazine with formamide under acidic conditions. Another method includes the cyclization of N-acylhydrazones with hydrazine hydrate. These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the reaction of hydrazine derivatives with formamide or other suitable precursors under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The amino group in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Triazole derivatives with ketone or aldehyde groups.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated triazoles or alkylated triazoles.
Scientific Research Applications
4-Amino-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and coordination complexes.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Medicine: this compound derivatives are investigated for their potential as antifungal, antibacterial, and anticancer agents.
Industry: It is utilized in the production of agrochemicals, such as herbicides and fungicides .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Benzothiazole-Triazole: A hybrid compound with enhanced antifungal and antibacterial activities.
Pyrazoline-Triazole: Known for its potential as an anticancer agent
Uniqueness of 4-Amino-1,2,4-triazole: this compound stands out due to its specific amino group, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile scaffold for drug design and development, offering unique advantages over other triazole derivatives .
Properties
IUPAC Name |
1,2,4-triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCUPJKTGNBGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9033058 | |
Record name | 4-Amino-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9033058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-13-4 | |
Record name | 4-Amino-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 584-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 584-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9033058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1,2,4-triazol-4-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O57Y04816H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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